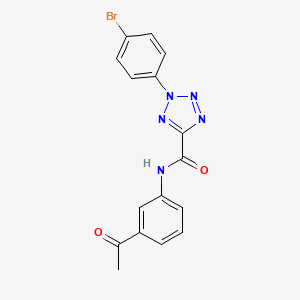

N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions of phenyl acetic acid derivatives with thiosemicarbazide . Acylation of the amino group of oxadiazoles with some acid chlorides yields the acylated compounds . Further reactions can lead to the formation of various heterocyclic derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include electrophilic substitution, which occurs readily due to excessive π-electrons delocalization . Other reactions involve the formation of new bonds and the creation of new functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

The synthesis and evaluation of new thiophene and thiazolyl-thiophene derivatives, including tetrazole-5-carboxamide analogs, have demonstrated potential anticancer activities. These compounds were synthesized using various precursors and tested for in vitro cytotoxicity against several cancer cell lines. The presence of thiazolidinone rings or thiosemicarbazide moieties in these compounds significantly contributed to their inhibitory activity, highlighting the potential of tetrazole-5-carboxamide analogs in cancer research (Atta & Abdel‐Latif, 2021).

Antiallergic and Antitumor Properties

Research on 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides has shown a significant relationship between structure and antiallergic activity. One compound in this series demonstrated remarkable potency in intravenous administration tests, surpassing the effectiveness of traditional antiallergic drugs. This indicates the relevance of tetrazole-5-carboxamide derivatives in developing new antiallergic therapies (Ford et al., 1986).

Photoactive Polyamides Synthesis

In the field of polymer science, tetrazole-5-carboxamide derivatives have been utilized in the clean synthesis of aromatic photoactive polyamides. This research highlights the efficiency of microwave-assisted synthesis in ionic liquids, resulting in polymers with high thermal stability and distinctive UV–vis absorption characteristics. Such advancements underscore the utility of tetrazole-5-carboxamide analogs in developing new materials with potential applications in optoelectronics (Mallakpour & Rafiee, 2007).

Synthetic Utility in Continuous Flow Reactor

Tetrazole-5-carboxamide derivatives have been employed in the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor. This approach enabled the safe synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides, highlighting the versatility of tetrazole-5-carboxamide frameworks in synthesizing a wide range of compounds under safe conditions (Gutmann et al., 2012).

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-2-(4-bromophenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5O2/c1-10(23)11-3-2-4-13(9-11)18-16(24)15-19-21-22(20-15)14-7-5-12(17)6-8-14/h2-9H,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOZLLKCRKYKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B2441180.png)

![N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2441181.png)

![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2441185.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2441189.png)

![(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2441193.png)

![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)

![4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2441203.png)